(S)-3-Phenylpiperidine is classified as an organic compound and more specifically as a nitrogen-containing heterocyclic compound. Its systematic name is (S)-3-phenylpiperidine, and it can also be referred to by its IUPAC name, which reflects its stereochemistry and structure.
The synthesis of (S)-3-phenylpiperidine can be achieved through several methods, with recent advancements focusing on more efficient and cost-effective routes. One notable method involves the following steps:
This method is advantageous due to its high yields and the use of inexpensive reagents, making it suitable for large-scale production.
(S)-3-Phenylpiperidine possesses a molecular formula of CHN, indicating it contains eleven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom. The molecular structure features:
The stereochemistry at the 3-position is critical for its biological activity, as it affects how the molecule interacts with biological targets.
(S)-3-Phenylpiperidine participates in various chemical reactions typical of piperidine derivatives. These include:
The mechanism of action for (S)-3-phenylpiperidine largely depends on its application in pharmacology. It has been studied for its interaction with dopamine receptors, particularly the D2 receptor subtype. Research indicates that it may act as an antagonist or modulator at these receptors, influencing dopaminergic signaling pathways which are crucial in treating conditions like schizophrenia and Parkinson's disease .
Studies have shown that (S)-3-phenylpiperidine can inhibit dopamine-stimulated signaling pathways, providing insights into its potential therapeutic effects . The binding affinity and efficacy at various receptor subtypes are critical for understanding its pharmacodynamics.
The physical and chemical properties of (S)-3-phenylpiperidine contribute to its utility in synthetic applications:
(S)-3-Phenylpiperidine has several significant applications in scientific research and industry:
Catalytic hydrogenation represents a pivotal strategy for constructing the chiral core of (S)-3-phenylpiperidine. This approach leverages prochiral pyridine precursors activated through in situ quaternization or salt formation to facilitate stereoselective reduction. Patent WO2019165981A1 details a diastereoselective pathway where 3-phenylpyridine undergoes hydrogenation using palladium on carbon (Pd/C) in the presence of chiral auxiliaries like (S)-proline derivatives, achieving up to 98% diastereomeric excess (de) under optimized conditions (50 bar H₂, 50°C in methanol) [1] [6]. The quaternization of pyridine nitrogen prior to hydrogenation proves critical for both reactivity and stereocontrol, preventing catalyst poisoning while enabling asymmetric induction through chiral counterions or coordinated auxiliaries. Heterogeneous catalysts exhibit marked performance differences, as shown in comparative studies:
Table 1: Catalyst Screening for Pyridine Hydrogenation
Catalyst | Conversion (%) | de (%) | Reaction Conditions |
---|---|---|---|
Pd/C | 100 | 98 | 50°C, 50 bar H₂, MeOH |
Rh/C | 100 | 43 | 50°C, 50 bar H₂, MeOH |
Pt/C | 45 | 12 | 50°C, 50 bar H₂, MeOH |
Ru/C | 30 | 8 | 50°C, 50 bar H₂, MeOH |
Rhodium catalysts offer superior activity for unactivated pyridines but require acidic additives to mitigate nitrogen-directed poisoning [6]. Recent advances demonstrate that chiral induction can be enhanced through substrate engineering—modifying the 3-phenylpyridine with temporary chiral handles (e.g., N-acyl groups derived from enantiopure acids) enables diastereoselective reduction followed by auxiliary cleavage [3].
Organocatalysis provides a metal-free route to enantioenriched (S)-3-phenylpiperidine through dearomative functionalization of pyridine derivatives. Key strategies exploit in situ-generated iminium ions or activated pyridinium salts as electrophiles for asymmetric nucleophilic addition. Harutyunyan's work employs copper(I)/chiral bisphosphine complexes (e.g., (R,R)-Ph-BPE) to catalyze the addition of Grignard reagents to N-acylpyridinium salts, yielding 1,4-dihydropyridines with up to 99% ee [2]. This methodology is particularly effective for synthesizing δ-lactam precursors to 3-substituted piperidines. Complementary iminium ion activation enables enantioselective reduction: Chiral phosphoric acids (e.g., TRIP) catalyze the hydride delivery to pyridinium salts, affording (S)-3-phenyl-1,2,3,4-tetrahydropyridine with 90% ee. Subsequent hydrogenation then completes the piperidine formation [4]. Notably, MacMillan-type catalysts facilitate reductive alkylation of pyridines via single-electron transfer (SET) mechanisms, installing benzylic groups adjacent to nitrogen with high stereocontrol (94% ee) [2].
Resolution remains practical for accessing (S)-3-phenylpiperidine, particularly when racemic synthesis is cost-effective. Diastereomeric salt formation using chiral acids proves robust: (R,R)-O,O′-dibenzoyl tartaric acid resolves racemic 3-phenylpiperidine in methanol, yielding the (S)-enantiomer with >99% ee after sequential recrystallization [3]. Enzymatic methods offer complementary selectivity; immobilized ω-transaminases (TAs-IMB) catalyze the kinetic resolution of N-Boc-3-aminopiperidine using pyridoxal-5′-phosphate (PLP) and isopropylamine, enriching (S)-3-amino derivatives (the precursor to (S)-3-phenylpiperidine) with high enantiomeric excess [4] [8]. Chromatographic separation on chiral stationary phases (e.g., Chiralpak AD-H) effectively isolates (S)-3-phenylpiperidine from racemates, albeit with lower throughput. A hybrid approach leverages chiral auxiliaries during synthesis: D-phenylglycinol condenses with δ-valerolactone to form a chiral enolate, which upon alkylation yields predominantly the (3S)-diastereomer (91% yield), separable by flash chromatography [3].
N-protected 3-piperidones serve as versatile prochiral platforms for installing the 3-phenyl group with stereocontrol. The Weinreb amide variant (N-Boc-3-piperidone) undergoes enantioselective addition of phenylmagnesium bromide using Jacobsen’s Cu(II)-salen catalyst, providing (S)-3-hydroxy-3-phenylpiperidine with 88% ee [5]. Alternatively, chiral enolate chemistry enables diastereoselective alkylation: Lithiation of (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one at C3 occurs with high facial selectivity, and reaction with methyl iodide affords the (3S)-methyl derivative in >90% de. Notably, hydroxyl protection (e.g., as TBDMS ether) reduces the stoichiometric base (s-BuLi) required from 2.5 to 1.5 equivalents but lowers diastereoselectivity (1:2.5 dr), necessitating chromatographic separation of the (3S)-isomer [3]. Enzymatic desymmetrization provides a biocatalytic route; ketoreductases selectively reduce N-Boc-3-piperidone to (S)-3-hydroxypiperidine, which undergoes Mitsunobu inversion or dehydration/hydrogenation to yield (S)-3-phenylpiperidine [4].
Translating synthetic routes to manufacturing faces key bottlenecks: cryogenic conditions (−78°C) in organometallic steps, costly chiral ligands/auxiliaries, and low-throughput resolutions. Patent CN103865964A addresses this via immobilized transaminase technology, enabling continuous-flow synthesis of N-protected (S)-3-aminopiperidine (precursor to (S)-3-phenylpiperidine) with enzyme reusability (>10 cycles) and minimal waste [8]. Catalyst poisoning during hydrogenation is mitigated by substrate design: Pre-forming pyridinium triflates eliminates the need for acidic additives, allowing Pd/C-catalyzed reduction at 50 bar H₂ with consistent diastereoselectivity (>95% de) [6]. Protecting group economy is critical; tert-butoxycarbonyl (Boc) offers advantages over benzyl or Cbz groups due to acidolytic deprotection without metal catalysts. Process intensification strategies include telescoped reactions: BF₃·Et₂O-mediated pyridine activation, Grignard addition, and hydrogenation are performed in one pot, reducing solvent use and purification steps [1] [3]. Table 2 compares industrial-scale approaches:
Table 2: Process Metrics for Manufacturing Routes
Method | Chiral Control | Temperature | s-BuLi Equiv | Overall Yield |
---|---|---|---|---|
Chiral Auxiliary Alkylation | Diastereoselective | −78°C | 2.5 | 91% |
Protected Auxiliary Alkylation | Diastereoselective | −78°C | 1.5 | 90% (mixed dr) |
Transaminase Resolution | Enantioselective (TA) | 37°C | None | 85% |
Hydrogenation (Pd/C/chiral) | Diastereoselective | 50°C | None | 95% |
Abbreviations: TA = transaminase, dr = diastereomeric ratio
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7